2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
Description
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid (IUPAC name: 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]propanoic acid) is a propanoic acid derivative featuring a conjugated enamide group linked to a 4-methoxyphenyl moiety. Its structure combines a polar carboxylic acid group with a hydrophobic aromatic system, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVZUPQRHXCIKE-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with β-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamido linkage can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products:
Oxidation: 2-[3-(4-Hydroxyphenyl)prop-2-enamido]propanoic acid.
Reduction: 2-[3-(4-Methoxyphenyl)prop-2-amido]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enamido linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, also known as (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid, is a compound of significant interest due to its unique structural features and potential biological activities. The compound consists of a propanoic acid backbone with an enamido group and a methoxy-substituted phenyl ring, which enhances its lipophilicity and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A propanoic acid moiety
- An enamido linkage
- A methoxy group on the phenyl ring
The biological activity of this compound is attributed to its ability to interact with various biological targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the enamido linkage can form hydrogen bonds with active site residues. These interactions may modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The methoxy group enhances membrane penetration, potentially increasing efficacy against inflammatory pathways.
Analgesic Properties
The compound has shown potential analgesic effects in preliminary studies. Its structural similarity to known analgesics suggests it may inhibit pain pathways through modulation of specific receptors.
Anticancer Potential
There is emerging evidence that compounds with similar structures may possess anticancer activities. The ability to interact with cellular signaling pathways could position this compound as a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyphenylalanine | Similar amino acid structure | Antioxidant properties |
| (S)-2-Amino-3-(4-methoxyphenyl)propanoic acid | Contains an amino group and a propanoic acid | Anti-inflammatory effects |
| (E)-3-(4-Methoxyphenyl)acrylic acid | Enamido structure but lacks amino functionality | Antimicrobial activity |
| (R)-2-[3-(4-Methylphenyl)prop-2-enamido]propanoic acid | Similar propanoic acid structure | Potential analgesic effects |
Case Studies and Research Findings
- Enzyme Interaction Studies : Investigations have shown that this compound acts as a biochemical probe for studying enzyme interactions, particularly focusing on its binding affinities and kinetic properties against specific enzymes involved in inflammatory responses.
- Therapeutic Applications : A study highlighted the compound's potential therapeutic applications in treating conditions characterized by inflammation and pain, suggesting that it could serve as a lead compound for drug development targeting these pathways.
- Toxicological Assessment : Toxicity studies classified the compound under acute toxicity categories for oral and dermal exposure, indicating that while it shows promise for therapeutic use, careful evaluation of safety profiles is essential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, and what analytical techniques are recommended for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves coupling a 4-methoxyphenylpropenoyl moiety with a propanoic acid backbone using reagents like carbodiimides (e.g., EDC/HOBt) for amide bond formation. Key steps include protecting group strategies for functional moieties and purification via column chromatography . Structural confirmation requires 1H/13C NMR to verify the enamide geometry and substituent positions, HPLC for purity assessment (>95%), and FT-IR to validate amide and carboxylic acid functional groups .
Q. How does the 4-methoxyphenyl group influence the compound's solubility and spectroscopic properties?
- Methodological Answer : The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to increased polarity. In UV-Vis spectroscopy, the conjugated enamide system and methoxyphenyl group absorb at ~260–280 nm (ε ≈ 10,000 M⁻¹cm⁻¹), critical for photophysical studies. Solubility can be quantified via shake-flask methods in buffers (pH 1–12) to guide bioassay design .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses with low intermediate stability?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–4°C during acid-sensitive steps (e.g., deprotection) to prevent degradation .
- Solvent Selection : Use anhydrous dichloromethane or THF to stabilize intermediates. Additives like molecular sieves can sequester moisture .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and isolate intermediates rapidly. For example, the enamide intermediate may degrade if left in acidic conditions >2 hours .
- Yield Data : Typical yields range from 45–65% without optimization; improving to 75–80% requires strict inert atmospheres (N₂/Ar) and low-temperature workups .
Q. How should researchers address discrepancies in reported biological activity data for this compound across different in vitro assays?
- Methodological Answer :
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum content (e.g., 5% vs. 10% FBS) can alter bioavailability. Standardize assays using matched cell models and serum-free media during treatment .
- Metabolic Stability : Pre-incubate the compound with liver microsomes (human/rat) to assess degradation rates. Half-life (t½) <30 minutes suggests rapid metabolism, necessitating protease/esterase inhibitors in assays .
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch effects. Statistical analysis (ANOVA with post-hoc tests) can resolve conflicting IC50 values .
Q. What enantiomeric resolution methods are effective for isolating the biologically active form of this compound?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak® IA column with hexane:isopropanol (85:15) mobile phase; retention times differ by 1.5–2 minutes for enantiomers .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the inactive enantiomer. Reported enantiomeric excess (ee) >90% can be achieved with 24-hour incubations at 37°C .
- Crystallization : Diastereomeric salt formation with (1R,2S)-(-)-ephedrine yields crystals with >98% ee, verified by polarimetry .
Data Contradiction Analysis
Q. Why do computational predictions of this compound’s logP values conflict with experimental measurements?
- Methodological Answer :
- Software Limitations : Tools like ChemAxon or ACD/Labs may underestimate the impact of the enamide’s resonance on hydrophobicity. Experimental logP (e.g., 2.8 via shake-flask) often exceeds predicted values (2.1–2.3) due to intramolecular H-bonding .
- Buffer Effects : LogP varies in phosphate vs. Tris buffers; use a standardized system (e.g., 0.1 M PBS, pH 7.4) for consistency .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 158–162°C (DSC) | |
| UV λmax | 275 nm (MeOH) | |
| HPLC Retention Time | 8.2 min (C18, ACN:H2O 60:40, 1 mL/min) | |
| Chiral Resolution (ee) | 98% (Chiralpak IA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
